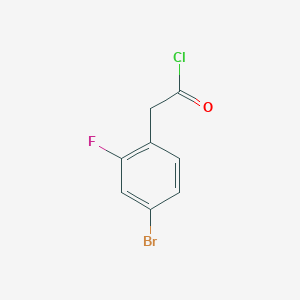

2-(4-溴-2-氟苯基)乙酰氯

描述

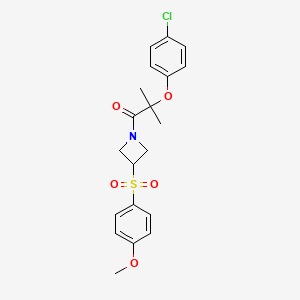

“2-(4-Bromo-2-fluorophenyl)acetyl chloride” is a chemical compound with the molecular formula C8H5BrClFO and a molecular weight of 251.48 . It is also known as "Benzeneacetyl chloride, 4-bromo-2-fluoro-" .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-2-fluorophenyl)acetyl chloride” can be represented by its molecular formula C8H5BrClFO . Unfortunately, the specific 3D structure or 2D Mol file is not provided in the retrieved sources.Chemical Reactions Analysis

While the specific chemical reactions involving “2-(4-Bromo-2-fluorophenyl)acetyl chloride” are not detailed in the retrieved sources, it’s worth noting that similar compounds often undergo electrophilic aromatic substitution . This is a common reaction type for aromatic compounds, where an electrophile attacks a carbon atom of the aromatic ring to form a cationic intermediate .Physical and Chemical Properties Analysis

“2-(4-Bromo-2-fluorophenyl)acetyl chloride” has a predicted boiling point of 280.5±30.0 °C and a predicted density of 1.663±0.06 g/cm3 .科学研究应用

合成和化学性质

- 4-溴-2-氟联苯是一种相关化合物,通过重氮化和偶联反应使用 4-溴-2-氟苯胺溴酸盐合成。最佳条件产生 63.85% 的产物,展示了相关溴氟苯基化合物的有效合成方法 (李勇强,2012).

- 表征了由噻吩查耳酮和肼合成的 3-(5-溴-2-噻吩基)-1-(4-氟苯基)-3-乙酰-2-吡唑啉 (BTFA),表明涉及溴和氟苯基基团的复杂分子结构的潜力 (M. Sathish 等,2018).

分子结构分析

- 一项对从相关化合物合成的 N-(3-溴-1,4-二氧代-1,4-二氢-2-萘基)-4-氟-N-(4-氟苯甲酰)苯甲酰胺的研究,重点介绍了分子排列和分子间相互作用,提供了对类似溴氟苯基衍生物的结构方面的见解 (Emmanuel S. Akinboye 等,2009).

催化与有机合成中的应用

- 对包括 2-溴-4-氟苯乙酮在内的取代苯乙酮的对映选择性微生物还原的研究揭示了高产率和对映体过量,突出了溴氟苯基化合物在催化过程中的应用 (Ramesh N. Patel 等,2004).

- 对芳基硼酸的卤代硼脱反应的探索证明了 2-溴-3-氟苯腈的简便合成,表明了溴氟苯基化合物在卤化物转化反应中的效用 (Ronald H. Szumigala 等,2004).

环境与药理学研究

- 利用紫外线/H2O2 处理降解对乙酰氨基酚的研究评估了卤化物离子(包括溴化物和氯化物)的影响。这项研究可能与了解溴氟苯基化合物的环境行为有关 (李艳云等,2015).

- 另一项研究合成了 1-乙酰-5-溴-4-苯基-3-吡咯啉-2-酮并测试了其生物学特性,这可以为相关溴氟苯基化合物的药理学潜力提供信息 (J. Kuznecovs 等,2018).

安全和危害

The safety data sheet for a similar compound, “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .

属性

IUPAC Name |

2-(4-bromo-2-fluorophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-6-2-1-5(3-8(10)12)7(11)4-6/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHVKUZUDOZKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2429155.png)

![N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429158.png)

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2429163.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2429171.png)

![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide](/img/structure/B2429174.png)